2-chloro-N-(2-oxo-2-phenylethyl)acetamide

Description

BenchChem offers high-quality 2-chloro-N-(2-oxo-2-phenylethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-oxo-2-phenylethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

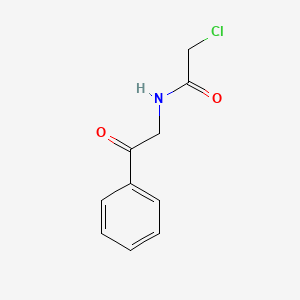

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-phenacylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-6-10(14)12-7-9(13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSDPNWLPHANMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Amide Chemistry and Medicinal Chemistry Scaffolds

The significance of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide is best understood by examining its structural components within the broader context of medicinal chemistry.

The amide bond is a cornerstone of peptide and protein chemistry and is one of the most prevalent functional groups in approved pharmaceuticals. The acetamide (B32628) moiety, in particular, is found in numerous clinical drugs and is recognized for its high therapeutic potential in treating a range of conditions, including infections, convulsions, pain, and inflammation. nih.gov

The chloroacetamide group is a key reactive moiety. The presence of an electron-withdrawing carbonyl group adjacent to a carbon-chlorine bond makes the chlorine atom a good leaving group, susceptible to nucleophilic substitution. researchgate.netresearchgate.net This reactivity is harnessed in medicinal chemistry to design covalent inhibitors—molecules that form a stable, permanent bond with their biological target, often a nucleophilic amino acid residue like cysteine. researchgate.net Screening of chloroacetamide fragment libraries has proven to be an effective strategy for identifying new covalent inhibitors for challenging protein-protein interactions, such as the TEAD·YAP1 interaction implicated in the Hippo signaling pathway. rsc.orgillinois.edu

The α-ketoamide scaffold is considered a "privileged" structure in medicinal chemistry due to its widespread presence in natural products and synthetic drug candidates with significant biological activities. nih.govresearchgate.net This motif contains multiple electrophilic and nucleophilic centers, rendering it a versatile intermediate for a wide range of chemical transformations. rsc.org In drug design, α-ketoamides are known pharmacophores that can target enzymes like serine and cysteine proteases. researchgate.net

Rationale for Academic Investigation of 2 Chloro N 2 Oxo 2 Phenylethyl Acetamide and Its Analogues

The academic and industrial interest in 2-chloro-N-(2-oxo-2-phenylethyl)acetamide is primarily based on its potential as a versatile building block for drug discovery and chemical biology. The rationale for its investigation can be summarized by several key points:

Dual Reactivity for Synthesis: The molecule contains two distinct reactive sites: the electrophilic carbon of the chloroacetyl group and the carbonyl carbon of the ketone. This dual reactivity allows for its use in cyclization reactions to form various heterocyclic systems, which are themselves important scaffolds in medicinal chemistry. researchgate.net For instance, it is a classic precursor for the Hantzsch thiazole (B1198619) synthesis.

Covalent Inhibitor Design: The chloroacetamide moiety serves as an effective "warhead" for designing targeted covalent inhibitors. By incorporating this compound into larger molecules, researchers can create probes or drug candidates that irreversibly bind to specific proteins, offering a pathway to high potency and prolonged duration of action. rsc.orgillinois.edu

Fragment-Based Drug Discovery: As a relatively small molecule, it serves as an ideal fragment for use in fragment-based screening campaigns. Identifying weak but efficient binding of this fragment can provide a starting point for developing more potent and selective lead compounds through structure-guided elaboration. illinois.edu

Exploration of Privileged Scaffolds: Given the established importance of the α-ketoamide core in bioactive compounds, synthesizing and testing derivatives of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide is a logical strategy for exploring new chemical space and identifying novel biological activities. researchgate.netrsc.org

Overview of Research Trajectories in Chloroacetamide and Phenylethyl Derivatives

Established Synthetic Pathways to 2-chloro-N-(2-oxo-2-phenylethyl)acetamide

The most common and direct method for the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide involves the formation of an amide bond between 2-aminoacetophenone (B1585202) and a chloroacetylating agent.

Reaction of Precursors and Reagents for Amide Bond Formation

The fundamental reaction for the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide is the acylation of 2-aminoacetophenone with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 2-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which is formed during the reaction. The presence of a base is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Common bases employed for this purpose include tertiary amines such as triethylamine (B128534) (TEA) or pyridine. The choice of solvent is also important, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dioxane being frequently used to avoid unwanted side reactions.

Table 1: Typical Reagents and Conditions for Amide Bond Formation

| Precursor 1 | Precursor 2 | Base | Solvent | Temperature |

| 2-Aminoacetophenone | Chloroacetyl chloride | Triethylamine | Dichloromethane | 0 °C to room temp. |

| 2-Aminoacetophenone | Chloroacetyl chloride | Pyridine | Tetrahydrofuran | 0 °C to room temp. |

| 2-Aminoacetophenone | Chloroacetyl chloride | Potassium carbonate | Acetonitrile | Room temperature |

Introduction of Chloro and Oxo-Phenylethyl Moieties

The chloro and oxo-phenylethyl moieties are introduced into the final molecule through the selection of the starting materials. The 2-aminoacetophenone provides the oxo-phenylethyl portion of the molecule, while chloroacetyl chloride serves as the source of the chloroacetyl group.

The reaction proceeds via the attack of the nitrogen atom of the 2-aminoacetophenone on the carbonyl carbon of chloroacetyl chloride, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the chloride ion and the formation of the amide bond, with the concomitant generation of HCl, which is neutralized by the base present in the reaction mixture.

Advanced Synthetic Strategies for Novel Derivatives

The development of novel derivatives of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide often requires more sophisticated synthetic approaches to control stereochemistry and introduce diverse functionalities.

Stereoselective Synthesis of Chiral Analogues

While 2-chloro-N-(2-oxo-2-phenylethyl)acetamide itself is achiral, the synthesis of chiral analogues, where a stereocenter is introduced at the α-position to the carbonyl group or elsewhere in the molecule, is an area of significant interest. General strategies for the enantioselective α-chlorination of carbonyl compounds can be adapted for this purpose. One such approach involves the use of chiral catalysts to control the stereochemical outcome of the chlorination reaction. For instance, chiral squaramide catalysts have been successfully employed in the enantioselective α-chlorination of silyl (B83357) ketene (B1206846) acetals with N-chlorosuccinimide (NCS), yielding tertiary α-chloro esters with high enantioselectivity. nih.gov This methodology could potentially be applied to precursors of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide to generate chiral derivatives.

Another strategy involves the use of chiral auxiliaries attached to the precursor molecule to direct the stereoselective introduction of the chlorine atom. After the chlorination step, the auxiliary can be removed to yield the desired chiral product.

Functional Group Interconversions and Modifications

The reactive α-chloro group in 2-chloro-N-(2-oxo-2-phenylethyl)acetamide and its derivatives serves as a handle for a wide range of functional group interconversions. The chlorine atom is a good leaving group and can be readily displaced by various nucleophiles in SN2 reactions. This allows for the introduction of a diverse array of functional groups at the α-position.

For example, reaction with amines can lead to the formation of α-amino acetamide (B32628) derivatives. Similarly, reaction with thiols can yield α-thioether compounds. The carbonyl group of the acetophenone (B1666503) moiety can also be a site for various transformations, such as reduction to an alcohol or conversion to other functional groups. The aromatic ring provides a platform for electrophilic substitution reactions, allowing for the introduction of substituents that can modulate the electronic and steric properties of the molecule.

Table 2: Examples of Functional Group Interconversions

| Starting Material | Reagent | Product Type |

| 2-chloro-N-(2-oxo-2-phenylethyl)acetamide | Primary/Secondary Amine | α-Amino-N-(2-oxo-2-phenylethyl)acetamide |

| 2-chloro-N-(2-oxo-2-phenylethyl)acetamide | Thiol | α-Thio-N-(2-oxo-2-phenylethyl)acetamide |

| 2-chloro-N-(2-oxo-2-phenylethyl)acetamide | Sodium Azide | α-Azido-N-(2-oxo-2-phenylethyl)acetamide |

Green Chemistry Approaches in the Synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide Derivatives

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. For the synthesis of amides, including derivatives of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, several green chemistry approaches have been explored.

One promising strategy is the use of electrochemical methods for N-acylation. rsc.org This approach can often be performed in aqueous media at room temperature, reducing the need for volatile and hazardous organic solvents. rsc.org Electrochemical synthesis can also offer high chemoselectivity and avoid the use of stoichiometric activating agents that generate significant waste. rsc.org

Another green approach involves the use of more sustainable solvents and catalysts. For instance, the development of metal-free catalytic systems for amide bond formation is an active area of research. arabjchem.org Additionally, performing reactions in water or other environmentally friendly solvents, where possible, can significantly reduce the environmental impact of the synthesis. researchgate.net While specific green methodologies for the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide are not extensively reported, the general principles of green chemistry can be applied to its synthesis and the preparation of its derivatives.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and conformational flexibility of N-substituted 2-chloroacetamides play a significant role in their biological activity. X-ray crystallography studies on analogous compounds, such as 2-chloro-N-phenylacetamide, reveal key stereochemical features. In the solid state, the conformations of the N-H and C=O bonds are typically found to be anti to each other. researchgate.net Conversely, the C-Cl and C=O bonds in the chloroacetamide side chain tend to adopt a syn conformation. researchgate.net

The amide functional group (-C(=O)NH-) generally adopts a trans conformation, with the four atoms being nearly coplanar. nih.gov This planarity is crucial as it facilitates the formation of intermolecular hydrogen bonds, specifically N-H⋯O interactions, which link molecules into chains and stabilize the crystal packing. researchgate.netnih.gov In 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, for instance, the central part of the molecule, including the phenyl ring and the amide nitrogen, is fairly planar. nih.gov The orientation of the phenyl ring relative to the amide group is also a key structural parameter. In 2-chloro-N-phenylacetamide, the amide group forms a dihedral angle of 16.0(8)° with the phenyl ring. researchgate.net These preferred conformations influence how the molecule presents itself to its biological target, affecting binding affinity and subsequent activity.

Influence of Chloro Substitution on Biological Activity Profiles

The chlorine atom is a critical determinant of the biological activity in this class of compounds. Its presence is not merely an incidental feature but a key modulator of the molecule's physicochemical properties and, consequently, its pharmacological profile. eurochlor.org The introduction of a chlorine atom can substantially improve the intrinsic biological activity of a parent compound. eurochlor.orgresearchgate.net

Furthermore, the chlorine atom can influence the molecule's electronic character and reactivity. The C-Cl bond can be a site for metabolic transformation or interaction with biological nucleophiles. researchgate.net The presence and position of the chlorine atom are often crucial for significant activity. eurochlor.org Studies on various N-substituted chloroacetamides have confirmed their potential as antimicrobial agents, with the chloroacetamide moiety being essential for their activity. ijpsr.infoscielo.br

Role of the Oxo-Phenylethyl Moiety in Pharmacological Efficacy

The N-(2-oxo-2-phenylethyl) portion of the molecule, also known as a phenacyl group, is integral to its pharmacological efficacy. This moiety serves as a scaffold that can be systematically modified to tune the biological activity. The phenyl ring and the adjacent ketone (oxo group) provide sites for potential interactions with biological receptors through van der Waals forces, π-π stacking, and hydrogen bonding.

The substitution pattern on the phenyl ring, in particular, has a profound impact on the compound's activity. In related N-(substituted phenyl)-2-chloroacetamides, the biological activity was found to vary significantly with the position and nature of substituents on the phenyl ring. nih.gov This suggests that the phenyl group is directly involved in the interaction with the target site. For example, compounds bearing a halogenated p-substituted phenyl ring were among the most active antimicrobial agents in one study, attributed to their high lipophilicity. nih.gov

Systematic Substituent Effects on Bioactivity of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide Derivatives

Systematic modification of the 2-chloro-N-(2-oxo-2-phenylethyl)acetamide scaffold has been a key strategy to explore and optimize its biological activity. Quantitative structure-activity relationship (QSAR) studies on analogous series of compounds have demonstrated that variations in substituents on the phenyl ring can lead to significant changes in potency and selectivity. nih.govnih.gov

The biological activity of these derivatives is governed by a combination of electronic and steric effects imparted by the substituents.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent on the phenyl ring can alter the electron density distribution across the molecule. This influences properties such as pKa, hydrogen bonding capability, and metabolic stability, all of which can affect biological activity. researchgate.net QSAR analyses have shown that parameters related to electronic effects, such as field and resonance effects, can be correlated with the binding potencies of analogues. nih.gov For example, substituents with high resonance effects at certain positions may lead to more potent compounds. nih.gov

Steric Effects: The size and shape of substituents (steric bulk) are critical for ensuring a proper fit within the binding site of a biological target. Bulky substituents can either enhance binding through increased van der Waals interactions or hinder it by causing steric clashes. nih.govresearchgate.net Studies on related antagonists have shown that less bulky substituents at certain positions on the phenyl ring are advantageous for activity. nih.gov The interplay between electronic and steric factors is complex, and optimizing both is essential for designing highly active molecules.

The following table summarizes the effects of different substituents on the antimicrobial activity of N-(substituted phenyl)-2-chloroacetamides, based on QSAR analysis. nih.gov

| Substituent Group (Position) | Key Physicochemical Property | Observed Impact on Antimicrobial Activity |

| 4-Cl, 4-F, 3-Br | High Lipophilicity | Among the most active compounds, especially against Gram-positive bacteria. nih.gov |

| 4-COCH₃, 4-OH, 3-CN, 4-CN | Optimal Polar Surface Area (TPSA) | Favorable for high cell permeability. nih.gov |

| 4-OH | Low Lipophilicity | Exhibited the lowest lipophilicity in the series. nih.gov |

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a molecule's properties while retaining or improving its biological activity. A bioisostere is a group or molecule that has chemical and physical similarities to another, producing broadly similar biological effects. cambridgemedchemconsulting.comchem-space.com This approach can be used to enhance potency, alter selectivity, improve pharmacokinetic properties, or reduce toxicity. cambridgemedchemconsulting.comchem-space.com

In the context of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide derivatives, bioisosteric replacements can be applied to various parts of the molecule.

Classical Bioisosteres: Halogens are often interchangeable. For example, replacing the chlorine atom with another halogen like bromine or fluorine could modulate lipophilicity and binding interactions. cambridgemedchemconsulting.com Similarly, a hydroxyl (-OH) group can sometimes be replaced by an amino (-NH2) or a fluorine (-F) group, which are similar in size but differ in their electronic and hydrogen-bonding properties. u-tokyo.ac.jp

Non-Classical Bioisosteres: More complex replacements are also common. For instance, a phenyl ring could be replaced by a bioisosteric heterocycle like a pyridyl or thiophene (B33073) ring to alter properties like solubility, metabolism, and target interactions. chem-space.com The amide bond itself can be replaced with other groups to create analogues with different stabilities and conformations. nih.gov

The impact of such replacements on SAR is significant. A successful bioisosteric substitution maintains the necessary pharmacophoric interactions with the target while optimizing other properties. For example, replacing a hydrogen atom with fluorine can block a site of metabolism, thereby increasing the compound's duration of action. cambridgemedchemconsulting.com Each replacement must be empirically tested, as even subtle changes can lead to dramatic shifts in biological activity. eurochlor.org

The table below provides examples of common bioisosteric replacements relevant to this class of compounds.

| Original Group | Potential Bioisosteric Replacement(s) | Potential Impact on Properties |

| -Cl | -F, -Br, -CN, -CF₃ | Modulates lipophilicity, electronic character, and metabolic stability. cambridgemedchemconsulting.com |

| Phenyl Ring | Pyridyl, Thienyl, Saturated Bicyclic Rings | Alters solubility, polarity, and potential for π-π stacking interactions. chem-space.com |

| -H | -F, -D (Deuterium) | Can block metabolic oxidation; deuterium (B1214612) replacement can slow metabolism (kinetic isotope effect). cambridgemedchemconsulting.com |

| -OH | -NH₂, -F, -OMe | Modifies hydrogen bonding capacity and pKa. cambridgemedchemconsulting.comu-tokyo.ac.jp |

| Amide (-CONH-) | Reverse Amide, Thioamide, Tetrazole | Changes hydrogen bonding pattern, conformational preference, and metabolic stability. nih.gov |

Pharmacological Profiles and Biological Activities of 2 Chloro N 2 Oxo 2 Phenylethyl Acetamide and Its Derivatives

Antimicrobial Activity Studies

Antifungal Efficacy against Pathogenic Strains

Derivatives of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide have demonstrated notable antifungal properties against a range of pathogenic fungal strains. Research into the closely related compound, 2-chloro-N-phenylacetamide, has revealed significant activity against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. nih.gov In vitro studies determined the minimum inhibitory concentration (MIC) for these strains to be in the range of 128 to 256 µg/mL, with minimum fungicidal concentrations (MFC) recorded between 512 and 1,024 µg/mL. nih.gov This compound also exhibited the ability to inhibit biofilm formation by up to 92% and disrupt preformed biofilms by up to 87%. nih.gov

Further investigations into the antifungal potential of 2-chloro-N-phenylacetamide against clinical isolates of Candida tropicalis and Candida parapsilosis showed MIC values ranging from 16 to 256 μg/ml, indicating fungicidal activity. nih.gov This research also highlighted the compound's ability to inhibit in vitro biofilm formation at all tested concentrations and reduce mature biofilm biomass. nih.gov Similarly, against various strains of Aspergillus flavus, 2-chloro-N-phenylacetamide displayed antifungal activity with MIC values between 16 and 256 µg/mL and MFC values from 32 to 512 µg/mL. scielo.br

Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide

Fungal Strain MIC (µg/mL) MFC (µg/mL) Reference Candida albicans (fluconazole-resistant) 128 - 256 512 - 1024 derpharmachemica.com Candida parapsilosis (fluconazole-resistant) 128 - 256 512 - 1024 derpharmachemica.com Candida tropicalis 16 - 256 Not Reported scielo.br Candida parapsilosis 16 - 256 Not Reported scielo.br Aspergillus flavus 16 - 256 32 - 512 researchgate.net

Antibacterial Spectrum and Potency

The antibacterial potential of various acetamide (B32628) derivatives has been a subject of significant research. A series of substituted 2-chloro-N-(4-phenylthiazol-2-yl) acetamide derivatives were synthesized and evaluated for their antibacterial activity. derpharmachemica.com Compounds from this series, specifically 4a, 4b, and 4e, demonstrated potent activity against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Salmonella typhimurium. derpharmachemica.com The activity was assessed using the agar (B569324) well diffusion method, with results expressed as the zone of inhibition in millimeters. derpharmachemica.com

In another study, the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae was investigated. This compound exhibited a MIC of 512 µg/mL against all tested strains of K. pneumoniae. scielo.br Interestingly, this demonstrated a twofold increase in potency compared to its precursor, which lacked the chloro atom, suggesting that the presence of chlorine is directly related to the enhanced antibacterial activity. nih.govresearchgate.net Furthermore, combinations of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with conventional antibacterial drugs like ciprofloxacin, cefepime, meropenem, and imipenem (B608078) showed synergistic or additive effects against K. pneumoniae. scielo.br Other research has also indicated that N-chloro aryl acetamide derivatives tend to be more active against Gram-positive bacteria, such as S. aureus, than against Gram-negative bacteria. researchgate.net

Table 2: Antibacterial Activity of Acetamide Derivatives

Compound Bacterial Strain Activity/MIC Reference 2-chloro-N-(4-phenylthiazol-2-yl) acetamide derivatives (4a, 4b, 4e) Bacillus subtilis (Gram-positive) Potent activity (zone of inhibition) rsc.org 2-chloro-N-(4-phenylthiazol-2-yl) acetamide derivatives (4a, 4b, 4e) Salmonella typhimurium (Gram-negative) Potent activity (zone of inhibition) rsc.org 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide Klebsiella pneumoniae 512 µg/mL researchgate.net N-chloro aryl acetamide derivative A2 Staphylococcus aureus (Gram-positive) 20 µg/mL (zone of inhibition 22 mm)

Antitubercular Investigations of Related Compounds

While direct studies on the antitubercular activity of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide are limited, research on related acetamide-bearing compounds has shown promising results against Mycobacterium tuberculosis. A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov Several compounds within this series demonstrated significant activity, with one compound in particular inhibiting key mycobacterial enzymes such as isocitrate lyase, pantothenate synthetase, and chorismate mutase. nih.gov

Another area of investigation involves 2-mercaptobenzothiazole (B37678) derivatives, which have been synthesized and studied for their antitubercular potential as inhibitors of Mtb type II NADH dehydrogenase (NDH-2), a crucial enzyme in the mycobacterial respiratory pathway. nih.govrsc.org Certain compounds from this series were identified as potent inhibitors with a high safety index. nih.gov These findings suggest that the acetamide scaffold could be a valuable component in the design of novel antitubercular agents.

Antiproliferative and Anticancer Research

In Vitro Cytotoxicity Assessments against Cancer Cell Lines

Derivatives of acetamide have been the focus of extensive research for their potential as anticancer agents. uran.ua A study on N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one or 3,4-dihydroquinolin-2(1H)-one moiety revealed significant in vitro antiproliferative activities against a panel of human cancer cell lines. nih.gov One of the most active compounds, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, exhibited a potent IC50 value of 0.6 μM against nasopharyngeal carcinoma (NPC-TW01) cells. nih.gov

In another study, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and tested against three cancer cell lines: prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60). nih.gov These compounds generally showed better cytotoxic activity against the PC3 cell line. nih.gov For instance, compound 2b had an IC50 of 52 μM against PC3 cells. nih.gov Similarly, N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives were evaluated for their cytotoxicity against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. Compound 8a, with an ortho chlorine moiety, was the most active against HeLa cells, with an IC50 of 1.3±0.14 µM.

Table 3: In Vitro Cytotoxicity of Acetamide Derivatives

Compound Cancer Cell Line IC50 Value Reference N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide Nasopharyngeal (NPC-TW01) 0.6 µM nih.gov 2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamide (2b) Prostate (PC3) 52 µM nih.gov N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide (8a) Cervical (HeLa) 1.3±0.14 µM nih.gov 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(2-chlorophenyl)acetamide (Compound 2) Breast (MCF7) 0.0047 µM/ml informahealthcare.com 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(3-nitrophenyl)acetamide (Compound 10) Colon (HCT116) 0.0058 µM/ml informahealthcare.com

Modulation of Cell Cycle and Apoptotic Pathways

The anticancer effects of acetamide derivatives are often linked to their ability to modulate the cell cycle and induce apoptosis in cancer cells. For instance, the highly active compound N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was found to inhibit the proliferation of NPC-TW01 cells by causing an accumulation of cells in the S phase of the cell cycle in a time- and concentration-dependent manner. nih.gov

Other studies have shown that certain acetamide derivatives can induce apoptosis through various mechanisms. For example, some N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives were found to activate caspase 3, reduce the mitochondrial membrane potential, and increase the production of reactive oxygen species, all of which are hallmarks of apoptosis. The induction of apoptosis is a key mechanism by which many chemotherapeutic agents exert their antitumor effects. nih.govinformahealthcare.com The ability of these compounds to trigger programmed cell death in cancer cells makes them promising candidates for further development as anticancer drugs. Research on other related structures has also demonstrated pro-apoptotic activity, including a decrease in mitochondrial membrane potential and an increase of cells in the sub-G1 phase. mdpi.com

Computational Chemistry and in Silico Approaches in the Study of 2 Chloro N 2 Oxo 2 Phenylethyl Acetamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This method is crucial for understanding the interactions between a potential drug candidate (ligand) and its biological target, typically a protein or enzyme.

In studies involving analogs such as 2-chloro-N-(3-methoxyphenyl)acetamide, molecular docking simulations have been conducted to evaluate binding affinities and interaction patterns with specific protein targets. For instance, docking experiments with human topoisomerase α2 (TOP2A) have been performed to assess the inhibitory potential of these acetamide (B32628) derivatives. bohrium.com The results of such simulations are typically quantified by a docking score, which estimates the binding affinity; a more negative score generally indicates a stronger, more favorable interaction. bohrium.com These simulations can reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex, providing a rationale for the compound's potential biological activity. bohrium.com

| Parameter | Description | Example Value |

| Target Protein | The biological macromolecule selected for the docking study. | Human Topoisomerase α2 (TOP2A) |

| Docking Score | An estimation of the binding affinity between the ligand and the target. | -7.5 kcal/mol |

| Key Interactions | Specific atomic contacts that stabilize the complex. | Hydrogen bonding, Hydrophobic interactions |

This interactive table provides an example of typical data generated from molecular docking simulations.

Pharmacokinetic Profiling through ADME Predictions

Before a compound can be considered for further development, its pharmacokinetic profile—encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. researchgate.net In silico ADME predictions offer a rapid and cost-effective means to assess these properties at an early stage of research. researchgate.net

Computational tools are used to predict various ADME parameters for acetamide derivatives. bohrium.com These predictions are often based on the molecule's physicochemical properties and established quantitative structure-activity relationship (QSAR) models. bohrium.com Key assessments include adherence to frameworks like Lipinski's rule of five, which helps predict a compound's potential for oral bioavailability, as well as estimations of its bioavailability score. bohrium.com For example, studies on 2-chloro-N-(3-methoxyphenyl)acetamide have utilized computational techniques to evaluate these ADME factors. bohrium.com

| ADME Property | Predicted Value/Status | Significance |

| Lipinski's Rule | Compliant | Indicates good potential for oral bioavailability. |

| Bioavailability Score | 0.55 | A standardized score predicting the fraction of an administered dose that reaches systemic circulation. |

| GI Absorption | High | Predicts efficient absorption from the gastrointestinal tract. |

| BBB Permeant | Yes/No | Indicates whether the compound is likely to cross the blood-brain barrier. |

This interactive table showcases common ADME parameters predicted using in silico methods.

Prediction of Potential Toxicity and Adverse Effects (in silico assays)

In silico toxicology is a critical component of modern chemical safety assessment, utilizing computational models to predict the potential adverse effects of compounds without the need for extensive experimental testing. nih.govnih.gov These methods analyze a molecule's structure to identify potential toxicophores—substructural features known to be associated with toxicity. researchgate.netnih.gov

For analogs like 2-chloro-N-(3-methoxyphenyl)acetamide, in silico toxicity profiles have been investigated using QSAR-based methodologies and specialized software such as the TEST (Toxicity Estimation Software Tool) program. bohrium.com These analyses can predict a range of toxicity endpoints. For instance, computational studies on 2-chloro-N-(3-methoxyphenyl)acetamide found the molecule to be a potential developmental toxicant and predicted it to have mutagenic properties. bohrium.com Such predictions are vital for prioritizing compounds for further development and for guiding subsequent experimental safety studies. bohrium.comresearchgate.net

| Toxicity Endpoint | Predicted Outcome | Method |

| Mutagenicity | Positive | QSAR-based prediction |

| Developmental Toxicity | Positive | QSAR-based prediction |

| Carcinogenicity | Positive/Negative | Structural alert analysis |

| Hepatotoxicity | Low/High Risk | Expert rule-based systems |

This interactive table summarizes potential toxicity endpoints that can be evaluated using in silico assays.

Quantum Chemical Calculations and Spectroscopic Correlations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure, stability, and reactivity. researchgate.netresearchgate.net These methods are used to optimize the three-dimensional geometry of the molecule to its most stable configuration and to calculate a variety of molecular properties. bohrium.com

For acetamide derivatives, DFT calculations have been used to determine quantum chemical descriptors such as chemical hardness, electronegativity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. bohrium.com

A significant application of these calculations is the simulation of spectroscopic data. Theoretical vibrational frequencies (FTIR) and chemical shifts (NMR) can be calculated and compared with experimental results. bohrium.com This correlation helps to confirm the molecular structure and provides a detailed assignment of the observed spectral bands. bohrium.comscielo.br The agreement between theoretical and experimental spectra demonstrates the accuracy of the computational approach in describing the molecular system. scielo.br Furthermore, analysis of the Molecular Electrostatic Potential (MEP) map, derived from these calculations, can identify the electrophilic and nucleophilic regions of the molecule, offering insights into its reactivity and intermolecular interactions. bohrium.com

| Spectroscopic Data | Theoretical Value | Experimental Value |

| C=O Stretch (FTIR) | 1680 cm⁻¹ | 1675 cm⁻¹ |

| N-H Stretch (FTIR) | 3300 cm⁻¹ | 3295 cm⁻¹ |

| ¹H NMR (amide H) | 8.5 ppm | 8.4 ppm |

This interactive table illustrates the correlation between theoretically calculated and experimentally observed spectroscopic data for key functional groups.

Future Perspectives and Therapeutic Development Pathways for 2 Chloro N 2 Oxo 2 Phenylethyl Acetamide Derivatives

Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of next-generation analogues of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide hinges on a deep understanding of its structure-activity relationship (SAR). The core principle involves modifying the scaffold to optimize its interaction with the target protein while minimizing off-target effects. Key strategies include the strategic placement of various substituents on the aromatic rings and modifications of the acetamide (B32628) linker.

Systematic modifications of the phenyl rings can significantly impact both potency and selectivity. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the reactivity of the chloroacetamide "warhead," influencing the rate and selectivity of covalent bond formation. Furthermore, altering the steric and electronic properties of the substituents can enhance non-covalent interactions within the binding pocket, leading to improved affinity and specificity.

Another avenue for optimization is the exploration of bioisosteric replacements. Replacing the phenyl ring with other aromatic or heteroaromatic systems can alter the molecule's physicochemical properties, such as solubility and metabolic stability, which are crucial for drug development. mdpi.com The synthesis of these next-generation analogues typically involves multi-step reaction schemes, often starting from commercially available substituted anilines and chloroacetyl chloride. ijpsr.info

A critical aspect of designing more potent and selective analogues is to achieve a balance between reactivity and stability. tandfonline.com The electrophilic warhead must be reactive enough to engage its intended target but not so reactive that it indiscriminately binds to other biological nucleophiles, which could lead to toxicity. cas.org Computational modeling and advanced screening techniques are becoming increasingly instrumental in predicting the reactivity and selectivity of novel derivatives, thereby guiding synthetic efforts. international-pharma.com

The following table summarizes key synthetic strategies for modifying the 2-chloro-N-(2-oxo-2-phenylethyl)acetamide scaffold:

| Modification Strategy | Rationale | Potential Outcome |

| Aromatic Ring Substitution | Modulate electronic and steric properties to enhance target binding and fine-tune reactivity. | Increased potency, improved selectivity, altered pharmacokinetic properties. |

| Bioisosteric Replacement | Replace phenyl rings with other cyclic systems to improve physicochemical properties. | Enhanced solubility, increased metabolic stability, novel intellectual property. |

| Linker Modification | Alter the length and flexibility of the acetamide linker to optimize positioning within the binding site. | Improved binding affinity and target engagement. |

| Warhead Reactivity Tuning | Modify the electrophilicity of the chloroacetamide group to balance target engagement with off-target reactivity. | Reduced toxicity and improved safety profile. |

Exploration of Novel Therapeutic Applications Beyond Current Findings

The inherent reactivity of the chloroacetamide moiety makes it a versatile tool for targeting a wide range of proteins, opening up possibilities for novel therapeutic applications. While research has already pointed towards antifungal, antibacterial, and anticancer activities for some chloroacetamide derivatives, the full potential of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide analogues is yet to be realized. nih.gov

One promising area of exploration is in the development of irreversible inhibitors for enzymes implicated in various diseases. For example, the insertion of a chloroacetamide warhead onto a suitable scaffold has been shown to be a viable strategy for creating novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are relevant in certain types of cancer. nih.gov This approach could be extended to other enzyme families, such as kinases, proteases, and phosphatases, where covalent inhibition can offer advantages in terms of potency and duration of action.

The antimicrobial potential of chloroacetamide derivatives also warrants further investigation. Studies have demonstrated the antifungal activity of these compounds against resistant strains of Fusarium spp. and their efficacy in combating fungal infections in vivo. nih.gov Similarly, their antibacterial properties could be harnessed to develop new treatments for infections caused by drug-resistant bacteria.

Beyond oncology and infectious diseases, the anti-inflammatory properties of some chloroacetamide derivatives suggest their potential use in treating chronic inflammatory conditions. A synthesized derivative, (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, exhibited superior in vitro anti-inflammatory activity compared to ibuprofen. mdpi.com This opens the door to exploring their efficacy in models of diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.

The following table outlines potential novel therapeutic areas for 2-chloro-N-(2-oxo-2-phenylethyl)acetamide derivatives:

| Therapeutic Area | Potential Target Class | Rationale for Exploration |

| Oncology | Kinases, E3 Ligases | Covalent inhibition can overcome resistance to traditional inhibitors. |

| Infectious Diseases | Fungal and Bacterial Enzymes | Potential to combat drug-resistant pathogens. |

| Inflammatory Diseases | Inflammatory Mediators | Demonstrated anti-inflammatory activity in preclinical studies. |

| Neurodegenerative Diseases | Enzymes involved in protein aggregation or neuroinflammation | Covalent modulation of key pathological pathways. |

Integration of High-Throughput Screening and Omics Technologies

The discovery and development of novel 2-chloro-N-(2-oxo-2-phenylethyl)acetamide derivatives can be significantly accelerated by the integration of high-throughput screening (HTS) and various "omics" technologies. HTS allows for the rapid evaluation of large libraries of compounds against specific biological targets or in cell-based assays, enabling the identification of promising lead candidates. rsc.org

Chemoproteomics, a specialized branch of proteomics, is particularly well-suited for studying covalent inhibitors like chloroacetamides. This technology can be used to identify the protein targets of these compounds on a proteome-wide scale, providing valuable insights into their mechanism of action and potential off-target effects. By screening fragment libraries of chloroacetamide electrophiles, new scaffolds that bind to specific protein pockets can be identified. illinois.edu

Genomic and transcriptomic approaches can be employed to understand the cellular response to treatment with chloroacetamide derivatives. For instance, gene expression profiling can reveal the pathways that are modulated by a compound, helping to elucidate its mechanism of action and identify potential biomarkers of response.

Metabolomics, the study of small molecule metabolites, can provide a snapshot of the metabolic state of cells or organisms following treatment. This can be used to assess the impact of a compound on cellular metabolism and identify any potential metabolic liabilities.

The integration of these high-throughput technologies generates vast amounts of data that can be used to build predictive models for the activity and toxicity of novel analogues. This data-driven approach to drug discovery can help to de-risk the development process and increase the likelihood of success.

Challenges and Opportunities in the Translational Research of Chloroacetamide Scaffolds

The translation of chloroacetamide-based compounds from the laboratory to the clinic presents both significant challenges and unique opportunities. The primary challenge lies in managing the inherent reactivity of the chloroacetamide electrophile. While this reactivity is key to their therapeutic mechanism, it also carries the risk of off-target covalent modification of other proteins, which can lead to toxicity. cas.org

Achieving the right balance between on-target potency and off-target reactivity is a critical hurdle in the development of covalent inhibitors. tandfonline.com This requires careful optimization of the "warhead's" reactivity and the "guidance system" that directs the molecule to its intended target. cas.org The potential for the development of drug resistance, through mutations in the target protein that prevent covalent binding, is another challenge that needs to be addressed. tandfonline.com

Despite these challenges, the chloroacetamide scaffold offers several opportunities. Covalent inhibitors can achieve a prolonged duration of action and high potency, which may translate into more effective therapies with less frequent dosing. cas.org The irreversible nature of the binding can also be advantageous in overcoming certain mechanisms of drug resistance that affect reversible inhibitors.

The growing success of approved covalent drugs in oncology has helped to overcome the initial reluctance of the pharmaceutical industry to pursue this class of compounds. international-pharma.cominternational-pharma.com This has paved the way for the development of covalent inhibitors for a wider range of therapeutic areas.

Advancements in structural biology, computational modeling, and specialized screening assays are providing new tools to address the challenges of designing selective and safe covalent drugs. international-pharma.com The development of novel chloroacetamide derivatives with tunable reactivity and improved selectivity holds the promise of a new generation of targeted therapies for a variety of diseases. nih.gov

The table below summarizes the key challenges and opportunities in the translational research of chloroacetamide scaffolds:

| Challenges | Opportunities |

| Balancing reactivity and selectivity to minimize off-target effects and toxicity. cas.org | High potency and prolonged duration of action. cas.org |

| Potential for idiosyncratic adverse drug reactions. international-pharma.cominternational-pharma.com | Potential to overcome certain mechanisms of drug resistance. |

| Development of drug resistance through target mutation. tandfonline.com | Growing acceptance and success of covalent inhibitors in the clinic. international-pharma.com |

| Requirement for specialized assays to characterize covalent binding. international-pharma.com | Advancements in design and screening technologies to mitigate risks. international-pharma.com |

Q & A

Q. What are the established synthetic routes for 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and amide bond formation. A common approach includes:

- Step 1: Formation of the phenylethylamine backbone via condensation of phenylacetaldehyde derivatives with appropriate amines under basic conditions.

- Step 2: Chloroacetylation using chloroacetyl chloride in the presence of a base (e.g., NaOH) to neutralize HCl byproducts. Low temperatures (0–5°C) are critical to control exothermicity and minimize side reactions .

- Step 3: Purification via recrystallization or column chromatography.

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Key Parameters |

|---|---|---|---|

| Amide Formation | Chloroacetyl chloride, NaOH, 0–5°C | 65–75 | Temperature control, stoichiometric base |

| Purification | Ethanol/water recrystallization | >90% purity | Solvent polarity optimization |

Q. How is 2-chloro-N-(2-oxo-2-phenylethyl)acetamide characterized structurally and spectroscopically?

Methodological Answer:

- X-ray Crystallography: For definitive structural confirmation, single-crystal X-ray diffraction (SC-XRD) is employed. Refinement using SHELX software (e.g., SHELXL) resolves bond lengths, angles, and hydrogen-bonding networks .

- Spectroscopy:

- NMR: H NMR shows characteristic peaks: δ 2.8–3.2 ppm (CHCl), δ 7.2–7.5 ppm (aromatic protons), and δ 8.1 ppm (amide NH) .

- IR: Stretching vibrations at 1680–1700 cm (C=O), 1540 cm (N–H bend) .

Q. Table 2: Key Spectroscopic Signatures

| Technique | Peaks/Features | Assignment |

|---|---|---|

| H NMR | δ 3.1 ppm (t, 2H) | CHCl |

| IR | 1695 cm | Amide C=O |

Advanced Research Questions

Q. How does the chloroacetamide moiety influence regioselectivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing chloro group enhances electrophilicity at the carbonyl carbon, favoring nucleophilic attack (e.g., by amines or thiols). Steric effects from the phenylethyl group can direct substitution to specific positions. For example:

- Amine Substitution: In DMF with KI catalysis, primary amines selectively replace the chloride at 60–80°C, yielding N-alkylated derivatives (85–90% yield) .

- Computational Insights: Density Functional Theory (DFT) models predict transition-state energies, explaining preference for α-carbon reactivity over β-sites .

Q. What computational strategies predict the biological activity of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide derivatives?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases). The chloroacetamide group often binds to catalytic cysteine residues, inhibiting enzyme activity .

- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- ADMET Prediction: SwissADME evaluates pharmacokinetic properties (e.g., logP = 2.1 suggests moderate blood-brain barrier penetration) .

Q. Table 3: Docking Scores for Common Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| EGFR Kinase | 1M17 | -9.2 |

| COX-2 | 5KIR | -8.7 |

Q. How are contradictions in experimental data (e.g., conflicting bioactivity results) resolved for this compound?

Methodological Answer:

- Reproducibility Checks: Validate assays under standardized conditions (e.g., cell line authentication, controlled pH).

- Meta-Analysis: Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .

- Mechanistic Studies: Use CRISPR knockouts or isotopic labeling to confirm target engagement vs. off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.